molecular formula C21H18F3N3O2 B11548149 2-[(4-methylphenyl)amino]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide (non-preferred name)

2-[(4-methylphenyl)amino]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide (non-preferred name)

Cat. No.: B11548149
M. Wt: 401.4 g/mol
InChI Key: HJXMYWYCENPIDN-RPPGKUMJSA-N
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Description

2-[(4-methylphenyl)amino]-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is a complex organic compound characterized by its unique structural features. This compound contains a furan ring, a trifluoromethyl group, and an acetohydrazide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)amino]-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.

    Coupling Reactions: The final steps involve coupling the furan ring with the acetohydrazide moiety, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(4-methylphenyl)amino]-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methylphenyl)amino]-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide: Shares structural similarities with other hydrazide derivatives and furan-containing compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, enhances its stability and lipophilicity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H18F3N3O2/c1-14-5-7-17(8-6-14)25-13-20(28)27-26-12-18-9-10-19(29-18)15-3-2-4-16(11-15)21(22,23)24/h2-12,25H,13H2,1H3,(H,27,28)/b26-12+

InChI Key

HJXMYWYCENPIDN-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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